molecular formula C11H10N2O2S B14862931 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid

4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14862931
M. Wt: 234.28 g/mol
InChI Key: OAYUJDXMUNSPCQ-UHFFFAOYSA-N
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Description

4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid: is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenyl ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Substitution with the Aminomethyl Group: The phenyl ring can be functionalized with an aminomethyl group through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aminomethyl group under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives such as ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a thiazole ring.

    4-(Aminomethyl)phenylacetic acid: Similar structure but with an acetic acid group instead of a thiazole ring.

    4-(Aminomethyl)phenylpyridine: Similar structure but with a pyridine ring instead of a thiazole ring.

Uniqueness

4-(4-Aminomethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-[4-(aminomethyl)phenyl]-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c12-5-7-1-3-8(4-2-7)9-6-16-10(13-9)11(14)15/h1-4,6H,5,12H2,(H,14,15)

InChI Key

OAYUJDXMUNSPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSC(=N2)C(=O)O

Origin of Product

United States

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